2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

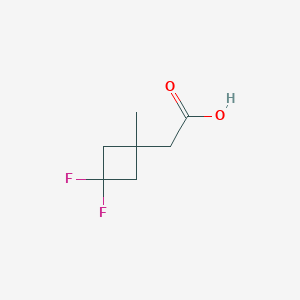

2-(3,3-difluoro-1-methylcyclobutyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKLQNOSDXIRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Medicinal Chemistry Applications of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid: A Technical Guide

Executive Summary & Scientific Context

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the delicate balancing act of optimizing a lead compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. One of the most effective strategies in contemporary medicinal chemistry is the strategic incorporation of fluorinated cycloalkyl motifs[1].

Specifically, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1) has emerged as an elite building block[2][3]. The combination of a gem-difluoro group, a sterically shielding 1-methyl group, and an acetic acid linker provides a unique physicochemical toolkit. This whitepaper dissects the physicochemical properties of this intermediate, explains the causality behind its use in reducing off-target liabilities (such as hERG toxicity), and provides field-proven, self-validating protocols for its characterization and synthetic application.

Physicochemical Data Presentation

To effectively utilize 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, we must first establish its baseline physicochemical parameters. The gem-difluoro substitution fundamentally alters the ring pucker, locking the cyclobutane into a conformation that minimizes steric clash while significantly modulating lipophilicity.

Table 1: Core Physicochemical Properties

| Property | Value / Descriptor | Scientific Implication |

| Chemical Name | 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid | Standard IUPAC nomenclature. |

| CAS Number | 1773507-87-1 | Unique registry identifier[2]. |

| Molecular Formula | C7H10F2O2 | Indicates a highly dense functionalization. |

| Molecular Weight | 164.15 g/mol | Low MW allows for incorporation without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Excellent for passive membrane permeability and CNS penetration. |

| Calculated LogP (cLogP) | ~1.9 - 2.1 | Enhanced lipophilicity driven by the C-F bonds, balanced by the carboxylic acid. |

| Calculated pKa | ~4.5 - 4.7 | The inductive electron-withdrawing effect of the distant fluorine atoms slightly lowers the pKa compared to standard aliphatic acids. |

Mechanistic Insights: Why Difluorocyclobutanes?

Do not view the addition of fluorine as a mere "lipophilicity booster." The causality behind selecting 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid over a non-fluorinated analog is deeply rooted in target interaction and safety profiling.

Recent breakthroughs in the development of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists (e.g., Danuglipron analogs) have demonstrated that replacing traditional piperidine or simple cycloalkyl rings with difluorocyclobutyl derivatives drastically reduces hERG (Human Ether-à-go-go-Related Gene) channel inhibition[4][5].

The Causality: The hERG channel contains a highly lipophilic central cavity lined with aromatic residues (Tyr652, Phe656) that readily participate in π -cation interactions with basic amines. When 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is coupled to an amine to form an amide, the strong electron-withdrawing nature of the gem-difluoro group pulls electron density away from the core. This alters the local dipole moment and reduces the basicity of any adjacent nitrogens in the final drug molecule, effectively disrupting the π -cation interactions required for hERG binding[4]. Furthermore, the 1-methyl group provides steric hindrance that blocks cytochrome P450-mediated oxidation at the α -position, enhancing metabolic stability[6].

Logical workflow for ADMET optimization using the difluorocyclobutyl moiety.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a built-in quality control checkpoint.

Protocol A: Sterically Hindered Amide Coupling

Because the acetic acid moiety is adjacent to a fully substituted quaternary carbon (C1 of the cyclobutane ring), standard coupling reagents (like EDC/NHS) often fail due to steric clash. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1) in anhydrous N,N-Dimethylformamide (DMF) at 0.1 M concentration under a nitrogen atmosphere.

-

Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine because its bulkiness prevents it from acting as a competing nucleophile, ensuring complete activation of the sterically hindered acid. Stir for 15 minutes.

-

Coupling: Add 1.0 eq of the target primary/secondary amine. Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: At t=2 hours, pull a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and run an LC-MS. Validation logic: If the unreacted activated ester mass is observed without product formation, the amine is too sterically hindered. The system validates the failure mode early, prompting the addition of 0.5 eq HOAt as a catalyst to accelerate the reaction.

-

Workup: Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate ( 3× ), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4 , and concentrate.

Protocol B: High-Throughput Shake-Flask LogD 7.4 Determination

Understanding the exact distribution coefficient (LogD) of the resulting fluorinated intermediates is critical.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Allow to separate completely. Causality: Using mutually saturated phases prevents volume shifts during the actual experiment, ensuring concentration calculations remain accurate.

-

Spiking: Dissolve the fluorinated compound in DMSO to create a 10 mM stock. Spike 10 μ L of this stock into a vial containing 1 mL of the saturated octanol and 1 mL of the saturated PBS.

-

Equilibration: Shake the vial at 300 rpm for 60 minutes at exactly 25.0°C.

-

Separation: Centrifuge the vial at 3000 × g for 10 minutes to break any micro-emulsions.

-

Quantification: Carefully sample the octanol and aqueous layers separately. Dilute appropriately and quantify the compound concentration in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

-

Self-Validation Checkpoint: Run a reference standard (e.g., Propranolol, known LogD 7.4 = 1.2) in parallel. Validation logic: If the Propranolol LogD deviates by >0.1 log units from the literature value, the system flags a temperature or pH calibration error, invalidating the run before bad data is utilized.

Step-by-step shake-flask protocol for determining the LogD of fluorinated intermediates.

Conclusion

The integration of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid into a medicinal chemistry pipeline is a highly rational, causality-driven decision. By leveraging the unique steric shielding of the 1-methyl group and the electron-withdrawing, lipophilicity-modulating effects of the gem-difluoro moiety, researchers can systematically engineer out liabilities like hERG toxicity while preserving target potency. Adhering to the self-validating protocols outlined above ensures that the physicochemical data guiding these structural decisions remains unimpeachable.

References

- NextSDS. "2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information." NextSDS Substance Database.

- ChemicalBook. "誉通医药科技(苏州)有限公司公司信息 - ChemicalBook." ChemicalBook.

- Miao, L., et al. "Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry, ACS Publications, April 2025.

- ACS Publications. "Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes." Organic Letters, November 2024.

- NIH / PMC. "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." PMC, November 2025.

Sources

Decoding the Therapeutic Promise: A Technical Guide to the Mechanism of Action of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Derivatives as GLP-1 Receptor Agonists

Introduction: A New Frontier in Metabolic Disease Therapeutics

The global landscape of metabolic diseases, particularly type 2 diabetes and obesity, necessitates the urgent development of novel, orally bioavailable, and highly effective therapeutic agents. Within this dynamic field, a promising class of small molecules, the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives, has emerged as a significant area of research. These compounds have demonstrated potent agonistic activity at the glucagon-like peptide-1 receptor (GLP-1R), a well-validated target for glycemic control and weight management.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate their therapeutic potential.

The Molecular Target: Glucagon-like Peptide-1 Receptor (GLP-1R)

The GLP-1R is a class B G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, neurons in the brain, and other tissues.[3] Its activation by the endogenous incretin hormone GLP-1 triggers a cascade of physiological responses that are crucial for maintaining glucose homeostasis.[4][5] These effects include:

-

Enhanced Glucose-Stimulated Insulin Secretion: Activation of GLP-1R in pancreatic β-cells potentiates the release of insulin in response to elevated blood glucose levels.[3]

-

Suppression of Glucagon Secretion: GLP-1R agonism inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.[3]

-

Delayed Gastric Emptying: Activation of GLP-1R slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[6]

-

Promotion of Satiety: GLP-1R signaling in the brain plays a crucial role in regulating appetite and food intake, leading to reduced calorie consumption.[6]

The development of small-molecule GLP-1R agonists, such as the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives, offers a significant advantage over injectable peptide-based therapies by providing a more convenient oral route of administration.[2]

Mechanism of Action: Unraveling the Signaling Cascade

The therapeutic effects of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives are mediated through their interaction with the GLP-1R and the subsequent activation of intracellular signaling pathways. These small molecules act as agonists, binding to the receptor and inducing a conformational change that initiates a signaling cascade.

The Canonical Gs-cAMP Pathway

The primary and most well-characterized signaling pathway activated by GLP-1R agonists is the Gs-cAMP pathway.[7]

-

Receptor Binding and Gs Protein Activation: The binding of a 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivative to the GLP-1R induces a conformational change in the receptor. This change facilitates the coupling and activation of the heterotrimeric Gs protein. Upon activation, the Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.[7]

-

Adenylate Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates the activity of adenylate cyclase, a membrane-bound enzyme. Adenylate cyclase then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[7]

-

Downstream Effector Activation: The increase in intracellular cAMP levels leads to the activation of two key downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate various intracellular substrates, leading to the potentiation of glucose-stimulated insulin secretion.[3]

-

Exchange Protein Activated by cAMP (Epac2): cAMP can also directly activate Epac2, another important sensor of cAMP. Activated Epac2 contributes to the mobilization of intracellular calcium and further enhances insulin exocytosis.

-

Figure 1: The canonical Gs-cAMP signaling pathway activated by GLP-1R agonists.

Biased Agonism and the β-Arrestin Pathway

In addition to the canonical Gs-cAMP pathway, GLP-1R can also signal through β-arrestin pathways.[8] The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one signaling pathway over another.[9] Some 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives have been shown to exhibit a bias towards the Gs-cAMP pathway with reduced recruitment of β-arrestin.[1] This is a desirable characteristic, as β-arrestin recruitment is often associated with receptor desensitization and internalization, which can lead to a diminution of the therapeutic effect over time.[10]

-

Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the GLP-1R.

-

β-Arrestin Recruitment: This phosphorylation creates a binding site for β-arrestins (β-arrestin 1 and β-arrestin 2).[10]

-

Signal Termination and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to the termination of G protein-mediated signaling. β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization.[11]

-

β-Arrestin-Mediated Signaling: While primarily known for its role in desensitization, β-arrestin can also initiate its own signaling cascades, for example, by activating mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[11]

The preferential activation of the Gs-cAMP pathway over β-arrestin recruitment by certain difluorocyclobutyl derivatives may contribute to a more sustained therapeutic effect.[1]

Figure 2: The β-arrestin pathway involved in GLP-1R desensitization and signaling.

Quantitative Assessment of Agonist Activity

The potency and efficacy of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives as GLP-1R agonists are quantified using various in vitro and in vivo assays.

| Compound | Assay | Parameter | Value | Reference |

| Danuglipron (PF-06882961) | cAMP Accumulation | EC50 | 13 nM | [12] |

| Danuglipron (PF-06882961) | β-Arrestin 2 Recruitment | EC50 | 490 nM | [12] |

| Compound 73 (Difluorocyclobutyl derivative) | GLP-1R Agonism | EC50 | 0.048 nM | [1] |

Table 1: In vitro potency of selected GLP-1R agonists. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of these derivatives requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

This assay is fundamental for determining the ability of a compound to activate the Gs-cAMP pathway.

Principle: This assay measures the intracellular accumulation of cAMP in cells expressing the GLP-1R following stimulation with the test compound. Common detection methods include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays where the expression of a reporter (e.g., luciferase) is under the control of a cAMP response element (CRE).[13][14][15][16][17][18][19]

Step-by-Step Methodology:

-

Cell Culture: Culture a stable cell line expressing the human GLP-1R (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivative in a suitable assay buffer.

-

Cell Stimulation: Remove the growth medium from the cells and add the compound dilutions. Include a positive control (e.g., native GLP-1) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation. The incubation time should be optimized for the specific cell line and assay format.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay is used to assess the potential of a compound to induce β-arrestin recruitment to the GLP-1R, providing insights into potential for receptor desensitization and biased agonism.[20]

Principle: Several technologies are available to measure β-arrestin recruitment, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).[10][21][22][23] In the EFC-based PathHunter assay, for instance, the GLP-1R is tagged with a small enzyme fragment (ProLink) and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[23]

Step-by-Step Methodology:

-

Cell Culture: Use a cell line engineered to co-express the tagged GLP-1R and β-arrestin constructs.

-

Cell Seeding: Seed the cells into a white, opaque 96- or 384-well plate.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Cell Stimulation: Add the compound dilutions to the cells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor-β-arrestin interaction (e.g., 90 minutes).[23]

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescent signal against the log of the compound concentration and determine the EC50 and Emax values for β-arrestin recruitment.

Figure 3: A simplified workflow for the characterization of novel GLP-1R agonists.

In Vivo Studies

The OGTT is a standard preclinical model used to evaluate the in vivo efficacy of anti-diabetic agents on glucose metabolism.[24][25][26][27]

Principle: Fasted animals are administered an oral bolus of glucose, and blood glucose levels are monitored over time. A test compound's ability to improve glucose tolerance is assessed by its capacity to lower the resulting glycemic excursion compared to a vehicle-treated control group.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

-

Fasting: Fast the mice overnight (e.g., for 16 hours) with free access to water.[27]

-

Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.

-

Compound Administration: Administer the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivative or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

-

Glucose Challenge: Administer a 2 g/kg body weight solution of glucose orally via gavage.[26]

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[26]

-

Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion and Future Directions

The 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives represent a compelling class of small-molecule GLP-1R agonists with significant therapeutic potential for the treatment of type 2 diabetes and obesity. Their mechanism of action is centered on the activation of the GLP-1R, leading to the stimulation of the canonical Gs-cAMP signaling pathway and subsequent enhancement of glucose-stimulated insulin secretion. Furthermore, the potential for biased agonism, favoring the Gs-cAMP pathway over β-arrestin recruitment, suggests the possibility of a more sustained and efficacious therapeutic profile.

Future research in this area should focus on a deeper characterization of the signaling bias of different derivatives and its correlation with long-term in vivo efficacy and safety. A comprehensive understanding of the structure-activity relationships governing biased agonism will be instrumental in the design of next-generation oral GLP-1R agonists with optimized therapeutic properties. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of therapeutic agents.

References

- Danuglipron. Glucagon-like peptide 1 receptor agonist, Treatment of type 2 diabetes, Treatment of obesity. (2022). Drugs of the Future, 47(2), 85.

- St-Onge, G., & Bouvier, M. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269324.

-

Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. [Link]

- Wang, L., Smith, M., & Ye, P. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.

- Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (2024). bioRxiv.

- Danuglipron - Pfizer. (2025). AdisInsight.

- Griffith, D. A., Edmonds, D. J., Fortin, J. P., Kalgutkar, A. S., Kormann, C., Liras, S., ... & Withka, J. M. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226.

-

cAMP Assay. (n.d.). Creative Bioarray. [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

- Gellman, S. H., & Chamberlain, B. T. (2016). β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues. ACS Chemical Biology, 11(12), 3326–3333.

- Ectopic, hepatic GLP-1R agonism enhances the weight loss efficacy of GLP-1 analogues. (2025). bioRxiv.

- Gellman, S. H., & Chamberlain, B. T. (2016). β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues. ACS Chemical Biology, 11(12), 3326–3333.

- Lateef, D. M., & Akindele, A. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 694294.

- Biased Agonism at the GLP-1 Receptor: A Pathway to Improved Therapeutic Outcomes. (2024). Preprints.org.

-

MULTISCREEN™ Beta Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]

-

Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. [Link]

-

Oral Gavage Glucose Tolerance Test (OGTT). (2018). Vanderbilt MMPC. [Link]

- Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual.

-

A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. (n.d.). BPS Bioscience. [Link]

-

MULTISCREEN™ GPCR Assay Kits. (n.d.). Multispan, Inc. [Link]

-

Oral Glucose Tolerance Test. (2024). MMPC.org. [Link]

-

GPCR cAMP Product Solutions. (n.d.). Eurofins DiscoverX. [Link]

- Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. (2024). Pharmaceutics, 16(10), 1438.

- The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines. (2022). Journal of Endocrinology, 252(2), R39-R53.

- Baggio, L. L., & Drucker, D. J. (2014). GLP-1: Molecular mechanisms and outcomes of a complex signaling system. Trends in Endocrinology & Metabolism, 25(12), 643–650.

- Identification of N-Terminally Diversified GLP-1R Agonists Using Saturation Mutagenesis and Chemical Design. (2020). ACS Chemical Biology, 15(12), 3235–3244.

- Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740–756.

-

Glucagon-like peptide-1 receptor. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

- Understanding GLP-1 receptor agonists and their impact on drug discovery. (2025). Drug Discovery Today.

- Signaling architecture of the glucagon-like peptide-1 receptor. (2026).

- Miao, L., Lou, J., Xu, S., Zhang, J., Zhong, Y., Wang, G., ... & Ma, Z. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.

- Symposium features promise of non-peptide GLP-1 RAs and first report of phase 3 ACHIEVE-1. (2025).

- GLP-1 receptor agonists and uses thereof. (2024).

- Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. (2025). Molecules, 30(12), 2995.

- AI Identifies Two Natural Bioactive GLP-1 Compounds. (2024). MDEdge.

Sources

- 1. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adameetingnews.org [adameetingnews.org]

- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 4. glucagon.com [glucagon.com]

- 5. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 6. mdpi.com [mdpi.com]

- 7. JCI - Signaling architecture of the glucagon-like peptide-1 receptor [jci.org]

- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 10. multispaninc.com [multispaninc.com]

- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uaclinical.com [uaclinical.com]

- 13. cAMP-Glo™ Assay [worldwide.promega.com]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. multispaninc.com [multispaninc.com]

- 17. GPCR cAMP Product Solutions [discoverx.com]

- 18. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 22. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]

- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 26. vmmpc.org [vmmpc.org]

- 27. mmpc.org [mmpc.org]

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid: A Novel Small Molecule Candidate

Introduction: Navigating the Developmental Pathway of a Novel Fluorinated Cyclobutyl Compound

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides an in-depth technical framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a unique small molecule with potential therapeutic applications. The presence of a difluorinated cyclobutyl moiety introduces specific chemical properties that are anticipated to influence its biological behavior, making a thorough PK evaluation paramount for its developmental progression.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols. Our approach emphasizes a logical, stepwise progression from in vitro assessments to more complex in vivo studies, ensuring that each stage of investigation builds upon the last to create a comprehensive and reliable pharmacokinetic profile.

Section 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is essential. These properties are the primary determinants of its behavior in biological systems and can often predict potential challenges in later stages of development.[3]

Key Physicochemical Parameters

A series of initial assays should be conducted to establish a baseline understanding of the molecule's characteristics.

| Parameter | Experimental Method | Rationale and Implications |

| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Determines the maximum concentration achievable in aqueous media, directly impacting oral absorption and formulation development. Poor solubility can be a significant hurdle for oral bioavailability. |

| Lipophilicity (LogD7.4) | Shake-flask method or reverse-phase HPLC | Measures the compound's distribution between an octanol and aqueous phase at physiological pH. LogD is a key predictor of membrane permeability, plasma protein binding, and potential for accumulation in fatty tissues. |

| pKa | Potentiometric titration or UV-spectrophotometry | Identifies the ionization state of the molecule at different pH values. As an acetic acid derivative, the carboxyl group's pKa will influence its charge and, consequently, its absorption in the gastrointestinal tract and interaction with biological targets. |

| Chemical Stability | Incubation in various pH buffers and simulated gastric/intestinal fluids | Assesses the compound's stability under conditions it will encounter in the body. Degradation in the acidic environment of the stomach, for example, would preclude oral administration without a protective formulation. |

Protocol: Aqueous Solubility (Thermodynamic)

-

Prepare a supersaturated solution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in a buffered aqueous solution (e.g., PBS, pH 7.4).

-

Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

-

The resulting concentration represents the thermodynamic solubility.

Section 2: Absorption - The Gateway to Systemic Circulation

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. This section outlines the key in vitro and in vivo studies to assess the absorption characteristics of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

In Vitro Permeability Assessment

Initial screening for permeability can be efficiently conducted using cell-free and cell-based models.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[4] It is a cost-effective way to predict passive absorption from the gastrointestinal tract.

-

Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[4] It provides insights into both passive and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp).[4]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Caco-2 permeability assay workflow.

In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

Following promising in vitro data, in vivo studies are essential to understand how 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid behaves in a complete biological system.[5][6]

Study Design: Single-Dose Pharmacokinetics in Rodents

-

Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used for initial PK studies.

-

Dosing Routes:

-

Intravenous (IV) Bolus: This route provides a direct measure of systemic clearance and volume of distribution, serving as a baseline for 100% bioavailability.

-

Oral Gavage (PO): This route is crucial for assessing oral absorption and determining absolute bioavailability.

-

-

Dose Selection: Doses should be non-toxic and high enough for accurate quantification in biological matrices.[7] At least two dose levels are recommended to assess dose proportionality.[7]

-

Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose. Plasma is then separated for analysis.

-

Bioanalysis: A validated LC-MS/MS method is required for the sensitive and specific quantification of the parent drug in plasma.

Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t1/2 | Elimination half-life | The time it takes for the plasma concentration to decrease by half, indicating how long the drug remains in the body. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time, a measure of the body's efficiency in eliminating the drug. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Absolute bioavailability | The fraction of the orally administered dose that reaches systemic circulation unchanged. Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |

Section 3: Distribution - Reaching the Target and Beyond

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to exert its pharmacological effect. Only the unbound fraction is free to diffuse into tissues and interact with its target.

Protocol: Rapid Equilibrium Dialysis (RED)

-

A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

-

One chamber is loaded with plasma (human and rodent) and the other with a buffer solution.

-

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is added to the plasma chamber.

-

The device is incubated with gentle shaking until equilibrium is reached (typically 4-6 hours).

-

The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Tissue Distribution Studies

For compounds with specific target tissues or concerns about off-target accumulation, tissue distribution studies are warranted. These studies are typically conducted in rodents following a single dose, and at a terminal time point, various tissues are harvested and analyzed for drug concentration.

Section 4: Metabolism - Biotransformation and Its Consequences

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs, generally to facilitate their excretion.[4] Understanding the metabolic fate of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is crucial for predicting its half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.

In Vitro Metabolic Stability

These assays provide an early indication of a compound's susceptibility to metabolic breakdown.

-

Liver Microsomal Stability Assay: This assay assesses metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4] The compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor). The disappearance of the parent compound over time is monitored.

-

Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolism as hepatocytes contain both Phase I and Phase II metabolizing enzymes.[4]

Metabolic Stability Workflow

Sources

- 1. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox | EurekAlert! [eurekalert.org]

- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 5. selvita.com [selvita.com]

- 6. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Abstract: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a novel chemical entity with limited publicly available safety data. This technical guide presents a comprehensive, hypothesis-driven framework for the in vitro toxicological assessment of this compound. Given the absence of existing studies, this document is structured as a proactive strategy for researchers, scientists, and drug development professionals. It outlines a tiered approach to in vitro safety evaluation, beginning with basal cytotoxicity and progressing to specific assessments of genotoxicity, mitochondrial toxicity, and oxidative stress. Each proposed study is supported by a scientific rationale derived from the structural components of the molecule, including its difluorinated cyclobutyl ring and acetic acid moiety. Detailed, field-proven protocols for key assays such as the Neutral Red Uptake (NRU) cytotoxicity assay, the bacterial reverse mutation (Ames) test, and the in vitro micronucleus assay are provided. This guide emphasizes a self-validating system of experimental design, incorporating rigorous controls to ensure data integrity and reliability. The overarching goal is to provide a robust, scientifically-grounded roadmap for characterizing the in vitro safety profile of this and other novel small molecules, in alignment with modern drug development and regulatory expectations.

Introduction and Rationale for a Proposed Testing Strategy

The compound 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid is a structurally unique small molecule. A thorough review of scientific literature and toxicology databases reveals a significant data gap, with no published studies detailing its in vitro safety and toxicity profile. The presence of a gem-difluorinated cyclobutane ring is a feature of interest in medicinal chemistry, often incorporated to modulate physicochemical properties like lipophilicity and metabolic stability.[1][2] However, the toxicological implications of this structural motif, particularly in combination with a carboxylic acid functional group, are not well-documented.

Some fluorinated compounds, such as fluoroacetate, are known to be highly toxic.[3] Additionally, certain polyfluorinated cyclobutenes have demonstrated reactivity towards biological nucleophiles, a mechanism linked to their toxicity.[4] While these are distinct structures, they underscore the necessity of a thorough safety evaluation for any novel fluorinated compound.

Therefore, this guide shifts from a review of existing data to a prospective, structured plan for the de novo assessment of the compound's in vitro toxicity. The proposed tiered approach is designed to efficiently identify potential hazards, provide mechanistic insights, and establish a concentration-response relationship for any observed toxicities. This strategy is aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) and follows a logical progression from broad cytotoxicity screening to more specific, mechanism-based assays.[5]

A Tiered Framework for In Vitro Safety Assessment

A tiered or staged approach to in vitro toxicology allows for a cost-effective and scientifically robust evaluation.[6] It prioritizes the use of high-throughput screening assays to determine the relevant concentration range for more complex and resource-intensive tests.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration at which the test compound elicits general cytotoxicity. This data is crucial for selecting appropriate concentrations for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of widespread cell death.[7] The Organisation for Economic Co-operation and Development (OECD) provides guidance on using cytotoxicity tests to estimate starting doses for in vivo studies, highlighting their foundational role in a testing battery.[8]

Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay.

Causality and Rationale: The NRU assay is selected for its simplicity, robustness, and its assessment of a key physiological process: the ability of viable cells to maintain lysosomal integrity. It is less prone to interference from colored or autofluorescent compounds compared to tetrazolium-based assays (e.g., MTT). The primary output, the IC50 (the concentration that inhibits neutral red uptake by 50%), provides a quantitative measure of cytotoxicity.[9]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material (DNA and chromosomes), which can lead to heritable mutations or carcinogenesis.[5][10] A standard battery of in vitro tests is required to assess different genotoxic endpoints.[11]

Recommended Assays:

-

Bacterial Reverse Mutation Test (Ames Test): To detect point mutations (gene mutations).[12][13][14]

-

In Vitro Mammalian Cell Micronucleus Test (MNT): To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[15][16][17]

Causality and Rationale:

-

The Ames test is a widely accepted initial screen for mutagenicity.[14] It utilizes multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12][18] A positive result, indicated by the reversion of this mutation and subsequent colony growth on a selective medium, suggests the compound is a mutagen.[12] The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect compounds that become mutagenic only after metabolic activation.[14][18]

-

The In Vitro Micronucleus Test serves as a complementary assay to detect larger-scale chromosomal damage.[17] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[19] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[15] This assay is typically performed in mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, and is a core component of regulatory genotoxicity testing.[15][16]

Tier 3: Mechanistic Toxicity Assessment

Based on the structural features of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, several specific mechanisms of toxicity should be investigated. The presence of fluorine atoms and the carboxylic acid moiety can influence mitochondrial function and cellular redox balance.

Recommended Assays:

-

Mitochondrial Toxicity Assay: To assess effects on cellular energy production.

-

Oxidative Stress Assay: To measure the imbalance between reactive oxygen species (ROS) and antioxidant defenses.

Causality and Rationale:

-

Mitochondrial Toxicity: Drug-induced mitochondrial toxicity is a significant contributor to organ injury, particularly drug-induced liver injury (DILI).[20][21] Assays that evaluate mitochondrial function are therefore highly predictive.[22][23] A common approach involves comparing cell viability in media containing either glucose or galactose. Cells grown in galactose-containing media are more reliant on mitochondrial oxidative phosphorylation for ATP production. A compound that is significantly more potent in galactose media is likely a mitochondrial toxicant.[21] The human hepatic HepaRG™ cell line is a particularly relevant model for these studies as it expresses key drug-metabolizing enzymes, providing a more comprehensive assessment of potential toxicity.[24][25][26]

-

Oxidative Stress: The cellular metabolism of many compounds can lead to the production of reactive oxygen species (ROS).[27] An overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress, which damages lipids, proteins, and DNA.[28] In vitro assays can directly measure ROS production using fluorescent probes like dihydrorhodamine 123 (DHR 123) or quantify the depletion of key cellular antioxidants like glutathione (GSH).[29][30]

Data Presentation and Visualization

Summary of Proposed In Vitro Toxicity Assays

| Tier | Assay | Endpoint(s) Measured | Test System | Purpose |

| 1 | Neutral Red Uptake (NRU) | Cell viability, Lysosomal integrity (IC50) | e.g., Balb/c 3T3 cells, HepaRG™ cells | Determine basal cytotoxicity and guide concentration selection for subsequent assays. |

| 2 | Ames Test (OECD 471) | Gene mutation (point mutations, frameshifts) | S. typhimurium & E. coli strains (with/without S9) | Screen for mutagenic potential.[18] |

| 2 | In Vitro Micronucleus (OECD 487) | Chromosomal damage (clastogenicity, aneugenicity) | e.g., CHO-K1 cells, Human lymphocytes | Detect potential to cause chromosomal aberrations.[19] |

| 3 | Mitochondrial Toxicity (Glu/Gal) | Differential cytotoxicity, Mitochondrial dysfunction | HepaRG™ cells | Identify specific toxicity towards mitochondria.[21] |

| 3 | Oxidative Stress | Reactive Oxygen Species (ROS) production, Glutathione (GSH) depletion | HepaRG™ cells | Assess potential to induce cellular oxidative damage.[28] |

Diagrams of Experimental Workflows and Pathways

Caption: Tiered workflow for in vitro toxicity assessment.

Caption: Principle of the Ames bacterial reverse mutation assay.

Detailed Experimental Protocols

Protocol: Ames MPF™ 98/100 Microplate Fluctuation Test (OECD 471)

1. Rationale and Self-Validation: This protocol utilizes a microplate format for higher throughput. The inclusion of both TA98 (frameshift mutations) and TA100 (base-pair substitutions) strains, with and without metabolic activation (S9), provides a comprehensive screen for different types of mutagens.[18] Positive and negative controls validate each experiment: 2-nitrofluorene (-S9) and 2-aminoanthracene (+S9) serve as known mutagens, while the vehicle (e.g., DMSO) serves as the negative control. A positive result is defined as a significant, dose-dependent increase in the number of revertant wells compared to the negative control.

2. Materials:

-

Salmonella typhimurium strains TA98 and TA100.

-

Aroclor-1254 induced rat liver S9 fraction and NADPH-regenerating system.

-

Exposure medium, pH indicator medium (histidine-free).

-

Test compound, vehicle control (e.g., DMSO), positive controls.

-

384-well microplates.

3. Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound in the chosen vehicle. The top concentration should not exceed 2 mg/mL or the limit of solubility.[18]

-

Exposure: In a separate plate or tubes, mix the bacterial culture, the test compound dilution (or controls), and either the S9 mix or a buffer (-S9).

-

Incubation: Incubate this exposure mix for 90 minutes to allow for mutations to occur.

-

Dilution & Plating: Dilute the exposure mixture into the histidine-free pH indicator medium. This medium contains a pH indicator that changes color when bacterial growth lowers the pH.

-

Distribution: Dispense the diluted culture into a 384-well plate. Each well represents an independent sub-culture.

-

Incubation: Incubate the 384-well plate for 48 hours. During this time, only bacteria that have reverted to a histidine-independent state will be able to grow.

-

Scoring: Count the number of positive (yellow, indicating growth) wells for each concentration.

-

Data Analysis: Compare the number of positive wells in the test compound-treated groups to the vehicle control group. A statistically significant and dose-dependent increase indicates a mutagenic effect.

Protocol: In Vitro Micronucleus Test (OECD 487)

1. Rationale and Self-Validation: This assay detects chromosomal damage.[16] It is conducted in accordance with OECD Test Guideline 487. Cytotoxicity is measured concurrently to ensure that observed increases in micronuclei are not artifacts of cell death.[31] The top concentration is determined by cytotoxicity, aiming for approximately 55±5% reduction in cell growth.[19] Mitomycin C (-S9) and cyclophosphamide (+S9) are used as positive controls to validate the assay's sensitivity.

2. Materials:

-

CHO-K1 mammalian cell line.

-

Culture medium (e.g., Ham's F12) with fetal bovine serum.

-

Aroclor-1254 induced rat liver S9 fraction.

-

Test compound, vehicle control, positive controls.

-

Cytochalasin B (optional, for cytokinesis block).

-

Fixatives (e.g., methanol) and DNA stain (e.g., DAPI).

-

Microscope slides, high-content imaging system.

3. Step-by-Step Methodology:

-

Cell Seeding: Seed CHO-K1 cells into culture plates or slides and allow them to attach.

-

Treatment:

-

Short Treatment (+/- S9): Expose cells to the test compound dilutions (or controls) for 3-4 hours.

-

Long Treatment (-S9): Expose cells for a full cell cycle (approx. 24 hours).

-

-

Recovery: After exposure, wash the cells and add fresh medium. Allow cells to grow for a recovery period of 1.5-2.0 cell cycles to allow for the expression of micronuclei.

-

Harvesting: Harvest the cells by trypsinization.

-

Slide Preparation: Prepare microscope slides by cytocentrifugation or other suitable methods.

-

Fixing and Staining: Fix the cells and stain with a DNA-specific stain like DAPI.

-

Scoring: Using a microscope or an automated imaging system, score at least 2000 cells per concentration for the presence of micronuclei.[15] Score for cytotoxicity and cytostasis (e.g., by calculating the Replication Index).

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]

Conclusion and Forward Look

This technical guide provides a scientifically rigorous and structured framework for assessing the in vitro toxicity of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. By employing a tiered approach that progresses from broad cytotoxicity screening to specific evaluations of genotoxicity and mechanistic toxicity, researchers can build a comprehensive safety profile for this novel compound. The detailed protocols and rationale provided herein are designed to ensure data integrity and regulatory relevance. The findings from this proposed testing cascade will be critical for any future development of this molecule, enabling informed decision-making and risk assessment.

References

- Porceddu, M., et al. (2012). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. In: Vinken, M. (eds) Drug-Induced Liver Injury. Methods in Molecular Biology, vol 949. Humana Press.

-

Hart, S. N., & Li, Y. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 909-920. Available at: [Link]

-

ResearchGate. (n.d.). The HepaRG cell line: A unique in vitro tool for understanding drug metabolism and toxicology in human. Request PDF. Available at: [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available at: [Link]

-

Anthero, A. F., et al. (2014). HepaRG cell line as an in vitro model for screening drug-drug interactions mediated by metabolic induction: amiodarone used as a model substance. Toxicology in Vitro, 28(8), 1531-1535. Available at: [Link]

-

Hynes, J., et al. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 31(12), 1341-1351. Available at: [Link]

-

Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Evotec. Available at: [Link]

-

RE-Place. (n.d.). The HepaRG cell line: a unique in vitro hepatic cell system. RE-Place. Available at: [Link]

-

Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(2), 76-95. Available at: [Link]

-

Ma, Y., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Available at: [Link]

-

Selvita. (n.d.). In Vitro Safety. Selvita. Available at: [Link]

-

Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. NCI-NCL. Available at: [Link]

-

Agilent. (n.d.). The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. Agilent. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). The Ames Test. UW-Madison Department of Bacteriology. Available at: [Link]

-

University of Liverpool Repository. (n.d.). An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). University of Liverpool. Available at: [Link]

-

OECD. (2012). OECD Guideline for the Testing of Chemicals 487: In Vitro Micronucleus Test. ResearchGate. Available at: [Link]

-

NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD iLibrary. Available at: [Link]

-

Evotec. (n.d.). Mitochondrial Oxidative Stress Assay. Cyprotex. Available at: [Link]

-

Evotec. (n.d.). Ames Test. Cyprotex. Available at: [Link]

-

PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium. Available at: [Link]

-

Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. Available at: [Link]

-

Kim, S. H., et al. (2002). Development of rapid in vitro assay for oxidative liver injury and its application to 230 chemicals. Water Science and Technology, 46(11-12), 263-269. Available at: [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Oxidative Stress. IIVS. Available at: [Link]

-

Kumar, A., et al. (2014). Preliminary safety evaluation of novel small molecule inhibitors of caspase-3. Journal of Chemical and Pharmaceutical Research, 6(5), 1054-1060. Available at: [Link]

-

National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. NTP. Available at: [Link]

-

NextSDS. (n.d.). 2-[3-(difluoromethyl)cyclobutyl]acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

-

IT Medical Team. (2024). In Vitro Assays in Toxicology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

-

Dwivedi, S., et al. (2012). An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress. Journal of Clinical and Diagnostic Research, 6(5), 768-770. Available at: [Link]

-

News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

-

RE-Place. (2014). OECD Test Guideline 487. RE-Place. Available at: [Link]

-

OECD. (2015). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD iLibrary. Available at: [Link]

-

Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. Available at: [Link]

-

Zhang, S., et al. (2023). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 14(34), 9205-9212. Available at: [Link]

-

RE-Place. (n.d.). Toxicity determined in vitro by morphological alterations and neutral red absorption. RE-Place. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. Available at: [Link]

-

Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity: Reactions of Perfluoroisobutene and Polyfluorinated Cyclobutenes with Thiols. Request PDF. Available at: [Link]

-

Phillips, M. L., et al. (2010). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Toxicology and Chemistry, 29(4), 868-874. Available at: [Link]

-

ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. Available at: [Link]

-

Grygorenko, O. O., et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal, 27(10), 3443-3455. Available at: [Link]

-

Gonçalves, D. S., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Available at: [Link]

-

Zang, Q., et al. (2024). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Computational Toxicology, 31, 100349. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. selvita.com [selvita.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. re-place.be [re-place.be]

- 10. altasciences.com [altasciences.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. archive.epa.gov [archive.epa.gov]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]

- 24. The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. HepaRG Cells and Supplements | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. iwaponline.com [iwaponline.com]

- 28. iivs.org [iivs.org]

- 29. Mitochondrial Oxidative Stress Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 30. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 31. re-place.be [re-place.be]

Navigating the Metabolic Fate of Fluorinated Cycloalkanes: A Technical Guide to the In Vitro Stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in Human Liver Microsomes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid using human liver microsomes (HLMs). We will delve into the mechanistic rationale behind the experimental design, provide a detailed protocol, and explore the interpretation of the resulting data, with a special focus on the implications of the gem-difluoro moiety.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate. A compound that is too rapidly metabolized will have a short half-life, potentially failing to achieve therapeutic concentrations in the body. Conversely, a compound that is too slowly metabolized may accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is a cornerstone of modern drug development.[1][2]

In vitro assays using human liver microsomes are a gold standard for these early assessments.[1][3] HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][4][5] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[5][6]

The compound of interest, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, presents a unique structural motif. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical properties and, often, to enhance metabolic stability by blocking potential sites of metabolism.[7][8] However, the effect of gem-difluorination is not always straightforward and can be influenced by the surrounding molecular architecture.[9][10] This guide will equip you with the tools to rigorously evaluate the metabolic stability of this and similar compounds.

The Science Behind the Assay: Key Principles and Considerations

A successful metabolic stability assay hinges on a clear understanding of the biochemical processes at play and the rationale for each experimental parameter.

The Role of Human Liver Microsomes (HLMs)

HLMs are the workhorse of in vitro metabolism studies due to their high concentration of Phase I enzymes, particularly CYPs.[3][4] They provide a reliable and reproducible system to study oxidative metabolism.

The Indispensable Cofactor: NADPH

The catalytic cycle of cytochrome P450 enzymes is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[2][11][12] NADPH provides the reducing equivalents necessary for the activation of molecular oxygen and its subsequent incorporation into the substrate.[2]

-

Experimental Implication: The inclusion of NADPH is essential to assess CYP-mediated metabolism. A parallel incubation without NADPH serves as a crucial negative control to identify any non-CYP-mediated degradation, such as hydrolysis by esterases also present in microsomes.[11]

The Impact of the gem-Difluoro Group

The gem-difluoro group on the cyclobutyl ring is expected to influence the metabolic stability of the molecule. Fluorine is a highly electronegative atom and the C-F bond is very strong. This often makes the fluorinated carbon resistant to oxidative metabolism. However, the electronic effects of the difluoro group can influence the reactivity of adjacent positions. Studies have shown that gem-difluorination can either not affect or slightly improve metabolic stability.[7][8] In some contexts, however, it has been shown to decrease metabolic stability.[9][10]

Potential Metabolic Pathways

For 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, several metabolic pathways could be hypothesized:

-

Hydroxylation: Oxidation of the cyclobutyl ring at positions distal to the fluorine atoms, or on the methyl group.

-

Glucuronidation: While HLMs are primarily used for Phase I metabolism, they do contain some UDP-glucuronosyltransferases (UGTs). The carboxylic acid moiety could be a site for Phase II conjugation. However, dedicated assays with UGT-activating conditions are typically used to assess this pathway thoroughly.

-

Defluorination: While generally a less common metabolic route for gem-difluoro groups, it cannot be entirely ruled out and would be a significant finding.

Experimental Design and Protocol

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in HLMs.

Materials and Reagents

-

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (Test Compound)

-

Pooled Human Liver Microsomes (e.g., from a reputable supplier)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH tetrasodium salt

-

Positive Control Compound (e.g., Verapamil, a compound with known moderate metabolic instability)

-

Acetonitrile (with internal standard for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

Experimental Workflow Diagram

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.

-

Prepare the NADPH solution (e.g., 10 mM in potassium phosphate buffer). Keep on ice.

-

-

Incubation Setup:

-

In a 96-well plate, add the HLM suspension.

-

Add the test compound to a final concentration of 1 µM.

-

Include control wells:

-

-NADPH control: HLM and test compound, but add buffer instead of NADPH solution.

-

-HLM control: Test compound and buffer, no HLMs.

-

Positive control: A compound with known metabolic liability (e.g., verapamil) run under the same conditions.

-

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution to the appropriate wells.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[13] The 0-minute time point is quenched immediately after adding the test compound.

-

-

Sample Processing and Analysis:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[14][15][16][17]

-

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis will allow for the determination of key metabolic stability parameters.

Calculation of Half-Life (t½) and Intrinsic Clearance (Clint)

-

Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation:

-

t½ = -0.693 / k

-

-

Calculate the intrinsic clearance (Clint) using the equation:

-

Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

-

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

| Compound | t½ (min) | Clint (µL/min/mg protein) |

| 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid | [Insert Value] | [Insert Value] |

| Verapamil (Positive Control) | [Insert Value] | [Insert Value] |

| Test Compound (-NADPH) | [Insert Value] | [Insert Value] |

Interpreting the Results

-

High Clint / Short t½: Suggests the compound is rapidly metabolized by HLMs and may have a short in vivo half-life.

-

Low Clint / Long t½: Indicates the compound is metabolically stable in HLMs and is likely to have a longer in vivo half-life.

-

Comparison to Positive Control: Benchmarking against a known compound provides context for the stability of your test compound.

-

-NADPH Control: If significant degradation is observed in the absence of NADPH, it suggests that non-CYP enzymes (e.g., esterases) may be involved in the compound's metabolism.[11]

Potential Metabolic Pathways of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Based on the structure, we can hypothesize potential sites of metabolism.

Caption: Hypothesized metabolic pathways for the test compound.

Conclusion

This guide has provided a comprehensive overview of the principles, protocol, and data interpretation for assessing the metabolic stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in human liver microsomes. By understanding the rationale behind each step and carefully interpreting the data, researchers can gain valuable insights into the metabolic fate of this and other novel chemical entities. This information is crucial for making informed decisions in the drug discovery and development process. For regulatory submissions, it is advisable to consult the latest guidance from agencies such as the FDA.[18][19][20][21]

References

-

When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC. Available at: [Link]

-

Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO. Available at: [Link]

-

Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Available at: [Link]

-

Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. (2022) | Sergey Holovach | 49 Citations - SciSpace. Available at: [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. Available at: [Link]

-

Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC. Available at: [Link]

-

Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. Available at: [Link]

-

LC-MS-based metabolomics in drug metabolism - PubMed - NIH. Available at: [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Available at: [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). Available at: [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. Available at: [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Regulations.gov. Available at: [Link]

-

Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies - ResearchGate. Available at: [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available at: [Link]

-

Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. Available at: [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

-

Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC. Available at: [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]

-

Microsomal Stability Assay - MTTlab. Available at: [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. Available at: [Link]

-

NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed. Available at: [Link]

-